molecular formula C18H20N2O B6285926 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone CAS No. 300801-70-1

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B6285926
CAS No.: 300801-70-1
M. Wt: 280.4 g/mol
InChI Key: NPJVGQHTXJHUEL-UHFFFAOYSA-N
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Description

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-aminobenzophenone with an appropriate aldehyde under acidic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of catalysts such as triflic acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products can exhibit different biological activities and are often explored for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, this compound may exhibit enhanced biological activity and selectivity towards certain molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-12-17(19-15-8-4-3-5-9-15)16-10-6-7-11-18(16)20(13)14(2)21/h3-11,13,17,19H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJVGQHTXJHUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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